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Compound of Interest

Compound Name:

(2-

Bromoethyl)triphenylphosphonium

bromide

Cat. No.: B1593032 Get Quote

This guide provides an in-depth analysis of (2-Bromoethyl)triphenylphosphonium bromide
(CAS No. 7301-93-1), a versatile phosphonium salt widely utilized as a key intermediate in

pharmaceutical and fine chemical synthesis. We will move beyond a simple recitation of

properties to explore the causal relationships behind its reactivity, offering field-proven insights

into its synthesis, characterization, handling, and primary applications. The protocols and

analyses presented herein are designed to be self-validating, grounded in established chemical

principles.

Core Molecular Profile and Physicochemical
Properties
(2-Bromoethyl)triphenylphosphonium bromide is a quaternary phosphonium salt. The

central phosphorus atom, bonded to three phenyl rings and a bromoethyl group, carries a

formal positive charge, which is balanced by a bromide counter-ion. This ionic nature dictates

its physical properties, such as its high melting point and its solubility profile.

Its primary value in synthesis stems from the bromoethyl moiety, which contains two key

reactive sites: the bromine atom, an excellent leaving group in nucleophilic substitution

reactions, and the acidic protons on the carbon adjacent to the phosphorus atom, which can be

abstracted to form a phosphorus ylide.
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Table 1: Physicochemical Properties of (2-Bromoethyl)triphenylphosphonium bromide

Property Value Source(s)

CAS Number 7301-93-1 [1][2][3]

Molecular Formula C₂₀H₁₉Br₂P [1][2][4]

Molecular Weight 450.15 g/mol [1][2][5]

Appearance
White to cream crystalline

powder
[4]

Melting Point 186°C to 189°C [1]

Solubility

While quantitative data is not

readily available in published

literature, its ionic salt structure

suggests good solubility in

polar organic solvents such as

ethanol, methanol, and

acetonitrile, and limited

solubility in nonpolar solvents

like diethyl ether and hexanes.

Inferred from chemical

structure

Hygroscopicity Hygroscopic [1][6]

Spectroscopic Characterization: A Theoretical
Analysis
While a comprehensive, peer-reviewed spectral database for this specific compound is not

publicly available, its structure allows for a robust theoretical prediction of its key spectroscopic

features. These predictions serve as a reliable guide for researchers to confirm the identity and

purity of synthesized or purchased material.

Figure 1. Molecular structure with key nuclei labeled for NMR analysis.

Predicted ¹H NMR Spectrum
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Phenyl Protons (H-Ar): Expect a complex multiplet in the range of δ 7.7-8.0 ppm for the 15

aromatic protons. The ortho-, meta-, and para-protons will have slightly different chemical

shifts and will show coupling to the central phosphorus atom.

Alpha-Methylene Protons (Hα, Hα'): The two protons on the carbon adjacent to the

phosphorus (Cα) are expected to appear as a multiplet, likely a triplet of doublets,

significantly downfield due to the inductive effect of the phosphonium center. A predicted

range is δ 3.8-4.2 ppm. The splitting pattern arises from coupling to the adjacent Cβ protons

(³J_HH) and the phosphorus nucleus (²J_PH).

Beta-Methylene Protons (Hβ, Hβ'): The two protons on the carbon bearing the bromine (Cβ)

will also be a multiplet, likely a triplet of doublets, in the range of δ 3.5-3.9 ppm. This signal is

shifted downfield by the electronegative bromine atom and will show coupling to the Cα

protons (³J_HH) and a weaker coupling to the phosphorus nucleus (³J_PH).

Predicted ¹³C NMR Spectrum
Phenyl Carbons (C-Ar): Four distinct signals are expected for the 18 aromatic carbons.

C1' (ipso-carbon): Directly attached to phosphorus, this carbon will appear as a doublet

with a large coupling constant (¹J_PC) around δ 118-120 ppm.

C2', C3', C4' (ortho, meta, para): These will appear as doublets (due to C-P coupling) in

the typical aromatic region of δ 130-136 ppm.

Alpha-Carbon (Cα): This carbon, directly bonded to phosphorus, will be a doublet with a

significant ¹J_PC coupling constant, expected around δ 25-30 ppm.

Beta-Carbon (Cβ): This carbon will also be a doublet due to a smaller ²J_PC coupling,

appearing further downfield around δ 30-35 ppm due to the deshielding effect of the bromine

atom.[7]

Predicted FT-IR Spectrum
~3050 cm⁻¹: Aromatic C-H stretching vibrations from the phenyl groups.

~2900-3000 cm⁻¹: Aliphatic C-H stretching from the ethyl chain.
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~1580 cm⁻¹ and ~1480 cm⁻¹: C=C stretching vibrations within the aromatic rings.

~1440 cm⁻¹: A characteristic sharp band for the P-C (phenyl) bond.

~1110 cm⁻¹: A strong P-C stretching vibration.

~690 cm⁻¹ and ~740 cm⁻¹: C-H out-of-plane bending for monosubstituted benzene rings.

~500-600 cm⁻¹: C-Br stretching vibration.

Synthesis and Core Reactivity
The synthesis and subsequent reactions of (2-Bromoethyl)triphenylphosphonium bromide
are governed by fundamental principles of nucleophilic substitution and elimination reactions.

Synthesis Protocol: Quaternization of
Triphenylphosphine
The most direct and common method for preparing this salt is the Sₙ2 reaction between

triphenylphosphine and a 1,2-dihaloethane, typically 1,2-dibromoethane. Triphenylphosphine

acts as the nucleophile, attacking one of the electrophilic carbons of 1,2-dibromoethane. Using

a molar excess of the dihalide ensures monosubstitution and minimizes the formation of the

bis-phosphonium salt.

Triphenylphosphine
(Ph₃P)

Heat (e.g., 70°C)
Sɴ2 Reaction

1,2-Dibromoethane
(BrCH₂CH₂Br)

Solvent
(e.g., Acetonitrile, THF)

(2-Bromoethyl)triphenylphosphonium bromide
[Ph₃P⁺CH₂CH₂Br]Br⁻

Click to download full resolution via product page

Figure 2. General workflow for the synthesis of the title compound.
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Representative Experimental Protocol:

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux

condenser under an inert atmosphere (e.g., Nitrogen or Argon), add triphenylphosphine (1.0

eq).

Dissolution: Add a suitable dry solvent, such as acetonitrile or tetrahydrofuran (THF), to

dissolve the triphenylphosphine.[8][9]

Reagent Addition: Add 1,2-dibromoethane (1.0 - 1.2 eq) to the stirred solution.

Reaction: Heat the reaction mixture to reflux (a typical temperature is ~70°C in acetonitrile)

for 16-24 hours.[8] The progress can be monitored by TLC or by the precipitation of the

product, which is often less soluble than the starting materials.

Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect

the solid by vacuum filtration. If not, concentrate the solution in vacuo to afford the crude

product.

Purification: Wash the collected solid with a nonpolar solvent like pentane or diethyl ether to

remove any unreacted starting materials.[8] The resulting white to off-white solid is then dried

under vacuum.

Key Reactivity: Dehydrobromination to
Vinyltriphenylphosphonium Bromide
A primary application of (2-Bromoethyl)triphenylphosphonium bromide is its role as a

precursor to vinyltriphenylphosphonium bromide, a valuable Michael acceptor and Wittig

reagent.[10] This transformation is a classic example of an E2 elimination reaction, where a

base removes a proton from the carbon alpha to the phosphorus, and the bromide ion is

eliminated from the beta-carbon.
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[Ph₃P⁺-CH₂-CH₂-Br]Br⁻

E2 Elimination

Base
(e.g., NaH, t-BuOK)

Vinyltriphenylphosphonium bromide
[Ph₃P⁺-CH=CH₂]Br⁻

H-Base⁺ + Br⁻

Click to download full resolution via product page

Figure 3. Reaction pathway for dehydrobromination.

Causality Behind Experimental Choices:

Choice of Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium

tert-butoxide (t-BuOK) is required. The protons on the α-carbon are acidic due to the

electron-withdrawing effect of the adjacent phosphonium cation, but a strong base is needed

to drive the elimination to completion. A nucleophilic base could potentially lead to undesired

substitution reactions.

Solvent: The reaction is typically run in an aprotic solvent like THF to prevent the solvent

from interfering with the strong base.

Applications in Organic Synthesis
The utility of (2-Bromoethyl)triphenylphosphonium bromide lies in its ability to serve as a

masked vinyl cation equivalent or as a precursor to a vinyl-substituted Wittig reagent.

Precursor to Wittig Reagents
The most common application pathway involves its conversion to the corresponding

phosphorus ylide. Following dehydrobromination to the vinylphosphonium salt, treatment with a

strong base (like n-butyllithium) generates the vinyl ylide. This ylide can then react with

aldehydes or ketones in a Wittig reaction to form dienes.[11][12][13]

Synthesis of Heterocyclic Systems
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Vinyltriphenylphosphonium bromide, readily prepared from the title compound, is a powerful

tool for constructing heterocyclic and carbocyclic systems.[10] It acts as a Michael acceptor,

and subsequent intramolecular reactions can lead to the formation of various ring structures,

making it a valuable reagent in medicinal chemistry and drug development.

Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to proper

handling protocols is non-negotiable.

Hazards: (2-Bromoethyl)triphenylphosphonium bromide causes skin irritation, serious

eye irritation, and may cause respiratory irritation.[6]

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with

side shields, and a lab coat. When handling the powder outside of a fume hood, a dust mask

or respirator is recommended.

Handling: This compound is hygroscopic and should be handled under an inert atmosphere

(e.g., in a glovebox or using Schlenk line techniques) to the extent possible.[1][6] Avoid

creating dust. Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6] The

product is often stored at 2-8°C.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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